tert-Butyl 3-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate tert-Butyl 3-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1404192-12-6
VCID: VC4246341
InChI: InChI=1S/C16H26N4O3/c1-16(2,3)23-15(21)20-8-6-7-12(10-20)19(4)13-9-14(22-5)18-11-17-13/h9,11-12H,6-8,10H2,1-5H3
SMILES: CC(C)(C)OC(=O)N1CCCC(C1)N(C)C2=CC(=NC=N2)OC
Molecular Formula: C16H26N4O3
Molecular Weight: 322.409

tert-Butyl 3-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate

CAS No.: 1404192-12-6

Cat. No.: VC4246341

Molecular Formula: C16H26N4O3

Molecular Weight: 322.409

* For research use only. Not for human or veterinary use.

tert-Butyl 3-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate - 1404192-12-6

Specification

CAS No. 1404192-12-6
Molecular Formula C16H26N4O3
Molecular Weight 322.409
IUPAC Name tert-butyl 3-[(6-methoxypyrimidin-4-yl)-methylamino]piperidine-1-carboxylate
Standard InChI InChI=1S/C16H26N4O3/c1-16(2,3)23-15(21)20-8-6-7-12(10-20)19(4)13-9-14(22-5)18-11-17-13/h9,11-12H,6-8,10H2,1-5H3
Standard InChI Key KQXNWBKZFANNKM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC(C1)N(C)C2=CC(=NC=N2)OC

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 3-position with a methylamino group linked to a 6-methoxypyrimidine moiety. The tert-butyl carbamate group at the 1-position of the piperidine ring enhances steric bulk and modulates solubility . The SMILES representation is COC1=CC(=NC=N1)N(C)C2CCN(CC2)C(=O)OC(C)(C)C, and the InChIKey is CUGUVGZAPBQWST-UHFFFAOYSA-N .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC16H26N4O3\text{C}_{16}\text{H}_{26}\text{N}_4\text{O}_3
Molecular Weight322.41 g/mol
CAS Number1404192-12-6
Purity≥95%

Synthesis and Preparation

General Synthetic Strategy

The synthesis of tert-butyl 3-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate likely involves:

  • Piperidine Functionalization: Introducing the methylamino group at the 3-position via reductive amination or nucleophilic substitution .

  • Pyrimidine Coupling: Reacting the intermediate with 6-methoxy-4-chloropyrimidine under basic conditions to form the C–N bond .

  • Carbamate Protection: Installing the tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base .

Challenges and Optimization

Key challenges include regioselectivity in pyrimidine substitution and minimizing epimerization during piperidine functionalization. Industrial-scale production would require optimizing reaction conditions (e.g., solvent choice, temperature) to enhance yield and purity .

Chemical Reactivity

Nucleophilic Substitution

The methoxy group on the pyrimidine ring can undergo demethylation under acidic conditions, yielding a hydroxyl derivative. For example, treatment with HBr/AcOH\text{HBr}/\text{AcOH} may replace the methoxy group with a bromide .

Carbamate Deprotection

The tert-butyl carbamate group is cleavable under acidic conditions (e.g., HCl in dioxane), generating the free piperidine amine. This reaction is critical in prodrug activation .

Table 2: Representative Reactions

Reaction TypeReagents/ConditionsProducts
DemethylationHBr/AcOH\text{HBr}/\text{AcOH}6-Hydroxypyrimidine derivative
Carbamate cleavageHCl/dioxaneFree piperidine amine

Biological Activity and Applications

Antimicrobial Properties

Piperidine derivatives with electron-withdrawing substituents (e.g., methoxy groups) demonstrate moderate activity against Gram-positive bacteria, suggesting potential utility in combating antibiotic-resistant strains .

Comparative Analysis with Analogues

Table 3: Structural and Functional Comparisons

CompoundKey Structural DifferenceBiological Activity
tert-Butyl 4-((6-methoxypyrimidin-4-yl)amino)piperidine-1-carboxylateAmino instead of methylaminoEnhanced solubility
tert-Butyl 3-(6-chloropyrimidin-4-yl)piperidine-1-carboxylateChloro instead of methoxyIncreased electrophilicity

Industrial and Research Applications

Pharmaceutical Intermediates

This compound is employed in synthesizing kinase inhibitors and GPCR modulators. Its tert-butyl group improves lipid solubility, facilitating blood-brain barrier penetration in CNS-targeted drugs .

Material Science

Functionalized piperidines serve as ligands in catalytic systems. The methoxypyrimidine group’s π-stacking ability could stabilize metal complexes in asymmetric catalysis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator